molecular formula C8H7ClN2O3 B181550 n-(5-Chloro-2-nitrophenyl)acetamide CAS No. 5443-33-4

n-(5-Chloro-2-nitrophenyl)acetamide

Cat. No.: B181550
CAS No.: 5443-33-4
M. Wt: 214.6 g/mol
InChI Key: YWANGSCDWBUSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANGSCDWBUSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279362
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5443-33-4
Record name 5443-33-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-(5-Chloro-2-nitrophenyl)acetamide CAS number 5443-33-4

This pathway is highly efficient and is a cornerstone for the synthesis of various anthelmintic drugs. [3]The use of iron and formic acid is often preferred in industrial settings due to its low cost and operational simplicity. [4]

Section 4: Analytical Quality Control

Ensuring the purity and identity of this compound is critical, especially when it is used as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis and impurity profiling.

Comparative Analytical Methods

While both HPLC and UV-Vis spectrophotometry can be used for quantification, HPLC offers superior specificity, which is essential for distinguishing the target compound from its structural isomers and other impurities. [4]

Validation Parameter HPLC-UV UV-Vis Spectrophotometry
Specificity High (separates from isomers/impurities) Low to Moderate (prone to interference)
Linearity Range ~1 - 50 µg/mL ~5 - 40 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL ~0.5 µg/mL

| Precision (% RSD) | < 2.0% | < 3.0% |

(Data adapted from typical performance for similar aromatic nitro compounds). [4]

Protocol: Purity Determination by HPLC-UV

This protocol provides a robust method for the quantification and purity assessment of this compound.

Self-Validation Principle: This method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision to ensure its suitability for its intended purpose. [4]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like this acetamide.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This combination provides good resolution and peak shape. The ratio can be adjusted to optimize retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 315 nm. Rationale: This wavelength is near the expected maximum absorbance (λmax) for nitroaromatic compounds, providing high sensitivity. [4] * Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Mobile phase (Acetonitrile/Water).

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the diluent. [4] * Working Standard: Dilute the stock solution as needed to fall within the linear range of the instrument.

    • Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to a similar concentration as the working standard. Filter through a 0.45 µm syringe filter before injection. [4]

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the purity by comparing the peak area of the main analyte in the sample to the peak area of the standard, using the area percent method for impurity profiling.

Section 5: Safety and Handling

This compound and its structural analogs are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

GHS Hazard Identification

The compound is an irritant and is harmful if ingested, inhaled, or absorbed through the skin. [2]

Hazard Class GHS Statement Source
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. Cayman Chemical
Skin Irritation H315: Causes skin irritation. Cayman Chemical
Eye Irritation H318 / H319: Causes serious eye damage/irritation. Cayman Chemical

| Respiratory Irritation | H335: May cause respiratory irritation. | Cayman Chemical |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. [2]* Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Clothing: Wear a lab coat or protective clothing to prevent skin exposure. [2]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases. [2][5]

References

  • Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 5-Chloro-2-nitrodiphenylamine. Available from: [Link]

  • US EPA. Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]

  • Google Patents. DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration.
  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

  • lookchem. Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Available from: [Link]

  • Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide.
  • Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

Physical and chemical properties of n-(5-Chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides an in-depth technical overview of N-(5-Chloro-2-nitrophenyl)acetamide (CAS No. 5443-33-4), a key chemical intermediate. The guide is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore the fundamental physicochemical properties, spectroscopic profile, a validated synthesis protocol, and the chemical reactivity that underpins its utility as a versatile building block. Furthermore, this guide addresses critical safety and handling protocols to ensure its proper use in a laboratory setting. All data is substantiated with references to authoritative sources to ensure scientific integrity.

Compound Identification and Molecular Structure

This compound, also known as 5-Chloro-2-nitroacetanilide, is a substituted aromatic compound featuring an acetamido group ortho to a nitro group and a chloro group meta to the nitro group on the benzene ring. This specific arrangement of functional groups dictates its chemical behavior and makes it a valuable precursor in multi-step organic syntheses.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene Ring N1 [label="C"]; N2 [label="C"]; N3 [label="C"]; N4 [label="C"]; N5 [label="C"]; N6 [label="C"];

// Substituents NH [label="N", fontcolor="#4285F4"]; H_NH [label="H", fontcolor="#202124"]; CO [label="C", fontcolor="#EA4335"]; O_CO [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#34A853"]; NO2 [label="N⁺", fontcolor="#4285F4"]; O1_NO2 [label="O⁻", fontcolor="#EA4335"]; O2_NO2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#FBBC05"];

// Aromatic Bonds N1 -- N2; N2 -- N3; N3 -- N4; N4 -- N5; N5 -- N6; N6 -- N1;

// Substituent Bonds N1 -- NH [len=1.5]; NH -- H_NH [len=1.0]; NH -- CO [len=1.5]; CO -- O_CO [len=1.5]; CO -- CH3 [len=1.5]; N2 -- NO2 [len=1.5]; NO2 -- O1_NO2 [len=1.0]; NO2 -- O2_NO2 [len=1.0, style=dashed]; // Representing resonance N5 -- Cl [len=1.5];

// Benzene ring double bonds (approximate) N1 -- N2 [style=bold]; N3 -- N4 [style=bold]; N5 -- N6 [style=bold]; } Caption: 2D Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 5443-33-4 [1][2]
Molecular Formula C₈H₇ClN₂O₃ [1][2]
Molecular Weight 214.61 g/mol [2]
Synonyms 5-Chloro-2-nitroacetanilide, N-acetyl-5-chloro-2-nitroaniline [1]
InChI Key YWANGSCDWBUSBK-UHFFFAOYSA-N [1]

| SMILES | CC(=O)NC1=C(C=CC(=C1)Cl)[O-] |[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. This compound is a solid at room temperature, exhibiting solubility in organic solvents and insolubility in water, which is typical for a molecule of its polarity and structure.[2]

Table 2: Physical and Chemical Properties

Property Value Notes and Experimental Context Source
Appearance Yellow to brown solid The color is characteristic of nitro-aromatic compounds. [2]
Melting Point 126-129 °C A defined melting range is indicative of purity. This parameter is crucial for reaction monitoring and product characterization. [2]
Boiling Point 405.5 °C at 760 mmHg High boiling point reflects the compound's stability and low volatility. Vacuum distillation is required to prevent decomposition. [2]
Density 1.466 g/cm³ Useful for mass-to-volume conversions in process scale-up. [2]
Solubility Insoluble in water; Soluble in organic solvents This differential solubility is fundamental for aqueous work-up procedures to remove inorganic salts. [2]
XLogP3 1.8 This calculated value indicates moderate lipophilicity, suggesting good solubility in solvents like ethyl acetate, acetone, and dichloromethane. [1]
Hydrogen Bond Donor Count 1 The amide N-H group can act as a hydrogen bond donor, influencing crystal packing and solubility in protic solvents. [1]
Hydrogen Bond Acceptor Count 3 The nitro oxygens and the carbonyl oxygen act as hydrogen bond acceptors. [1]

| Rotatable Bond Count | 1 | Limited rotational freedom around the amide C-N bond and the aryl C-N bond. |[1] |

Synthesis and Mechanistic Considerations

The most direct and industrially viable synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 5-Chloro-2-nitroaniline.

Synthetic Pathway: N-Acetylation

The acetylation reaction is a robust and high-yielding transformation. The choice of acetylating agent is key; acetic anhydride is often preferred for its reactivity and the benign nature of its acetic acid byproduct, which can be easily removed. Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.

  • Causality of Experimental Design: The lone pair of the amino group in 5-chloro-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The reaction is often performed in a polar aprotic solvent like glacial acetic acid or can be done neat. The presence of the electron-withdrawing nitro and chloro groups slightly deactivates the amino group, but the reaction proceeds readily under mild heating.

SynthesisWorkflow Reactant 5-Chloro-2-nitroaniline (Starting Material) Process N-Acetylation Reaction (Heat, Stir) Reactant->Process Reagent Acetic Anhydride (Acetylating Agent) Reagent->Process Workup Aqueous Work-up (Quench, Precipitate) Process->Workup Reaction Mixture Purification Recrystallization (e.g., from Ethanol) Workup->Purification Crude Solid Product This compound (Final Product) Purification->Product Pure Solid

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will yield a solid whose melting point and spectroscopic data match the reference values.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-nitroaniline (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to dissolve the starting material (approx. 5-10 mL per gram of aniline).

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound. Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group is the most reactive site for reduction. This transformation is fundamental in drug development, as it unmasks an amino group, converting the compound to an ortho-phenylenediamine derivative. This derivative is a precursor to various heterocyclic systems, such as benzimidazoles, which are common scaffolds in pharmaceuticals.[3] Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/acetic acid).

  • Amide Bond Hydrolysis: The acetamido group serves as a protecting group for the aniline nitrogen. It can be removed under acidic or basic conditions to regenerate the free amine of the product (after nitro group transformation). This allows for selective functionalization at other positions before revealing the amine.

  • Aromatic Substitution: The existing substituents direct further electrophilic aromatic substitution. The acetamido group is ortho-, para-directing, while the nitro group is meta-directing. Their combined influence makes further substitution complex but predictable for targeted synthesis.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While raw spectra are proprietary, the expected features can be described based on the molecular structure.[1]

  • ¹H NMR: The spectrum would show a singlet for the acetyl methyl group (CH₃) around 2.2 ppm. The amide proton (N-H) would appear as a broad singlet at lower field. The aromatic region would display three distinct protons with splitting patterns dictated by their coupling constants (ortho, meta, and para coupling).

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

    • N-H stretch (amide): ~3300 cm⁻¹

    • C=O stretch (amide): ~1670 cm⁻¹

    • Asymmetric and symmetric N-O stretches (nitro): ~1520 cm⁻¹ and ~1350 cm⁻¹

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (214.61 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[1]

Safety and Handling

This compound is a chemical intermediate that requires careful handling in a controlled laboratory environment.

  • Hazard Classification: It is classified as very toxic.[2] Based on data for structurally similar compounds, it should be considered harmful if swallowed, and a skin, eye, and respiratory irritant.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and predictable reactivity. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The ability to selectively transform the nitro and amide functional groups allows for the strategic construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in research and development.

References

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Nitroacetanilide. Available from: [Link]

  • ResearchGate. (2025, August 10). 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]

  • Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.
  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Available from: [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Available from: [Link]

  • National Institutes of Health. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available from: [Link]

  • LookChem. Cas 5443-33-4, 5-CHLORO-2-NITROACETYLANILINE. Available from: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details - SRS. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available from: [Link]

  • ResearchGate. (PDF) Nitration of Acetanilide. Available from: [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

  • PubChem. 5-Chloro-2-nitrodiphenylamine. National Center for Biotechnology Information. Available from: [Link]

  • Scribd. Nitroacetanilide | PDF | Acid | Chemical Reactions. Available from: [Link]

  • PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Available from: [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • Pharmaffiliates. N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide. Available from: [Link]

  • National Institutes of Health. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - PubChem. Available from: [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available from: [Link]

Sources

The Strategic Role of N-(5-Chloro-2-nitrophenyl)acetamide in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(5-Chloro-2-nitrophenyl)acetamide, a versatile synthetic intermediate, holds a pivotal position in the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application as a precursor for a diverse array of pharmacologically active molecules. By delving into the mechanistic underpinnings of its key transformations and providing detailed, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the synthetic potential of this compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology, and is grounded in authoritative scientific literature to uphold the principles of expertise, authoritativeness, and trustworthiness.

Introduction: Unveiling a Key Synthetic Building Block

In the intricate tapestry of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound, a substituted acetanilide, has emerged as a valuable and highly versatile building block, primarily owing to the presence of three key functional moieties: an acetamido group, a nitro group, and a chlorine atom, all strategically positioned on a benzene ring. This unique arrangement of functional groups allows for a series of selective and high-yielding transformations, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in numerous approved drugs and clinical candidates.

The acetamido group serves as a protecting group for the aniline nitrogen, modulating its reactivity and directing subsequent electrophilic aromatic substitutions. The nitro group, an electron-withdrawing moiety, can be readily and chemoselectively reduced to an amino group, which then serves as a nucleophilic handle for cyclization reactions. The chlorine atom, a halogen substituent, offers a site for further functionalization through various cross-coupling reactions, although its primary role in many syntheses is to impart specific electronic and steric properties to the final molecule. This guide will illuminate the synthesis of this compound and its subsequent transformations, providing a comprehensive resource for its application in drug discovery and development.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the acetylation of 4-chloro-2-nitroaniline with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetic anhydride.

Synthetic Protocol: Acetylation of 4-Chloro-2-nitroaniline

This protocol is a representative procedure based on well-established methods for the acetylation of anilines.[1]

Materials:

  • 4-Chloro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitroaniline (1.0 eq) in dichloromethane.

  • To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger scale reactions.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.

Causality of Experimental Choices:

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent that reacts cleanly with primary amines.

  • Dichloromethane as Solvent: DCM is an excellent solvent for both the starting aniline and the product, and its low boiling point facilitates easy removal during workup.

  • Sodium Bicarbonate Quench: The use of a weak base like sodium bicarbonate is crucial to neutralize the acidic byproduct (acetic acid) and any unreacted acetic anhydride without hydrolyzing the desired amide product.

Characterization Data

The structural integrity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₈H₇ClN₂O₃PubChem CID: 224170
Molecular Weight 214.61 g/mol PubChem CID: 224170
Appearance Pale yellow solid-
Melting Point 97-99 °C-
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.5 (s, 1H, NH), 8.6 (d, 1H), 8.2 (d, 1H), 7.3 (dd, 1H), 2.3 (s, 3H, CH₃)-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 168.0, 138.0, 135.5, 130.0, 126.0, 125.0, 122.0, 25.0-
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1680 (C=O stretch), 1520, 1340 (NO₂ stretch)-

This compound as a Precursor in Heterocyclic Synthesis

The true synthetic utility of this compound lies in its role as a precursor to more complex, pharmacologically relevant molecules. The key transformation is the reduction of the nitro group to an amine, which sets the stage for a variety of cyclization reactions.

The Gateway Reaction: Reduction of the Nitro Group

The reduction of the nitro group in this compound to the corresponding amine, N-(2-amino-5-chlorophenyl)acetamide, is a critical step. Several methods can be employed for this transformation, with the choice of reagent depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Common Reduction Methods:

Reagent Conditions Advantages Disadvantages
Fe / NH₄Cl / H₂O/EtOH RefluxCost-effective, mildHeterogeneous, requires filtration
SnCl₂·2H₂O / EtOH RefluxHomogeneous, high yieldTin waste can be problematic
H₂ / Pd/C RT, atmospheric pressureClean, high yieldCan reduce other functional groups
Application in the Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer properties. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound is an excellent precursor for the required o-phenylenediamine.

Synthetic Workflow: From this compound to a Benzimidazole Derivative

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Cyclization to Benzimidazole cluster_2 Step 3: (Optional) N-Alkylation A This compound B N-(2-Amino-5-chlorophenyl)acetamide A->B Fe / NH4Cl EtOH / H2O, Reflux D 5-Chloro-2-methyl-1H-benzimidazole Derivative B->D C Carboxylic Acid (R-COOH) C->D F N-Alkylated Benzimidazole Derivative D->F Base (e.g., K2CO3) Solvent (e.g., DMF) E Alkyl Halide (R'-X) E->F

Caption: Synthetic pathway from this compound to N-alkylated benzimidazoles.

Detailed Experimental Protocol: Synthesis of a 5-Chloro-2-substituted-benzimidazole

This protocol illustrates the conversion of this compound to a benzimidazole derivative.

Step 1: Reduction of this compound

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude N-(2-amino-5-chlorophenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzimidazole Ring

  • A mixture of the crude N-(2-amino-5-chlorophenyl)acetamide (1.0 eq) and a carboxylic acid (1.2 eq) in 4M hydrochloric acid is heated at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., concentrated ammonium hydroxide) to precipitate the benzimidazole derivative.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Iron in Acidic Medium for Reduction: The use of iron powder with a catalytic amount of ammonium chloride in a protic solvent is a classic and cost-effective method for the reduction of aromatic nitro groups. The in situ generation of acidic conditions facilitates the reduction.

  • Acid-Catalyzed Cyclization: The condensation of the o-phenylenediamine with a carboxylic acid is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the amino group, followed by dehydration to form the imidazole ring.

Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of Nitro Group Reduction with Iron:

G Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO Fe, 2e-, 2H+ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Fe, 2e-, 2H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 Fe, 2e-, 2H+

Caption: Stepwise reduction of the nitro group to an amine.

The reduction of the nitro group by a metal in acidic media is a stepwise process involving the transfer of electrons from the metal surface. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

Mechanism of Benzimidazole Formation (Phillips Condensation):

G A o-Phenylenediamine C Tetrahedral Intermediate A->C B Carboxylic Acid B->C D Amide Intermediate C->D -H2O E Protonated Amide D->E +H+ F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Benzimidazole F->G -H2O, -H+

Sources

Methodological & Application

Synthesis of N-(5-Chloro-2-nitrophenyl)acetamide: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-(5-chloro-2-nitrophenyl)acetamide, a valuable intermediate in the development of novel therapeutics and other bioactive molecules. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The synthesis is achieved through the acetylation of 5-chloro-2-nitroaniline using acetic anhydride. This document provides a robust framework for the successful synthesis and purification of the target compound, ensuring scientific integrity and reproducibility.

Introduction and Significance

This compound is a key building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitro group and a chloro substituent on an acetanilide backbone, offers multiple sites for further chemical modification. The nitro group can be readily reduced to an amine, which is a common step in the synthesis of various heterocyclic compounds, such as benzimidazoles, known for their diverse biological activities.[1] The presence of the chloro and nitro groups on the phenyl ring also influences the electronic properties of the molecule, making it a versatile precursor for a range of target compounds with potential applications in medicinal chemistry.[2]

This document outlines a straightforward and efficient method for the preparation of this compound via the acetylation of 5-chloro-2-nitroaniline. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 5-chloro-2-nitroaniline and acetic anhydride.

Reaction Scheme:

Mechanistic Rationale:

The reaction proceeds via a nucleophilic attack of the amino group (-NH2) of 5-chloro-2-nitroaniline on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom acts as the nucleophile. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen atom to yield the stable amide product, this compound. The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-2-nitroanilineReagent1635-61-6C6H5ClN2O2172.57
Acetic AnhydrideACS Reagent108-24-7C4H6O3102.09
Dichloromethane (DCM)ACS Reagent75-09-2CH2Cl284.93
Ethanol200 Proof, Absolute64-17-5C2H5OH46.07
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/ANaHCO384.01
Anhydrous Sodium SulfateACS Reagent7757-82-6Na2SO4142.04
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol is a representative method for the synthesis of this compound. Researchers may need to optimize conditions based on their specific laboratory setup and reagent purity.

Acetylation of 5-Chloro-2-nitroaniline
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.0 mmol) of 5-chloro-2-nitroaniline in 50 mL of dichloromethane.[3]

  • Addition of Acetic Anhydride: To the stirred solution, add 3.5 mL (37.0 mmol) of acetic anhydride dropwise at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction (typically 1-2 hours), transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water to remove excess acetic anhydride and acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven or air-dry to a constant weight.[4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 5-Chloro-2-nitroaniline in Dichloromethane B 2. Add Acetic Anhydride dropwise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Transfer to Separatory Funnel C->D E 5. Wash with NaHCO3 (aq) and Water D->E F 6. Dry with Na2SO4 and Concentrate E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Isolate Crystals by Vacuum Filtration G->H I 9. Wash with Cold Ethanol and Dry H->I J Final Product: This compound I->J Characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Chloro-2-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation and is suspected of causing genetic defects.[5] Avoid breathing dust and ensure thorough washing after handling.[5]

  • Acetic Anhydride: This reagent is flammable and harmful if swallowed.[2] It causes severe skin burns and eye damage and is fatal if inhaled.[2] Keep away from heat and open flames.[2] Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): This solvent is a suspected carcinogen and can cause skin and eye irritation. Use in a well-ventilated area and avoid inhalation of vapors.

Expected Results and Characterization

The successful synthesis will yield this compound as a crystalline solid. The identity and purity of the product should be confirmed by the following analytical techniques:

  • Appearance: Yellowish crystalline solid.

  • Melting Point: The melting point should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.3 ppm), a singlet for the amide proton (which may be broad and its chemical shift can vary), and signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the phenyl ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the analogous compound N-(4-chloro-2-nitrophenyl)acetamide, the aromatic protons appear at δ 10.25 (s, 1H), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), and 7.59 (d, J = 11.2 Hz, 1H), with the methyl singlet at 2.29 ppm.[3]

    • ¹³C NMR: The spectrum should display signals for the methyl carbon, the carbonyl carbon of the amide, and the six aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups. For N-(4-chloro-2-nitrophenyl)acetamide, the carbonyl carbon appears at δ 169.0 ppm, the methyl carbon at δ 25.6 ppm, and the aromatic carbons in the range of δ 123.4-136.3 ppm.[3]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the purity of starting materials.
Loss of product during work-up or recrystallization.Minimize the number of transfers. Use minimal hot solvent for recrystallization and ensure complete cooling.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography before recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems, such as ethanol-water mixtures.[6]
Multiple spots on TLC after purification Incomplete purification.Repeat the recrystallization process or perform column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for its various applications in drug discovery and development. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthetic route.

References

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Google Patents. (n.d.). A process for the preparation of 2-nitro-4,5- dichloroacetanilide.
  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

  • ResearchGate. (2009). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • Capot Chemical. (2011). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of N-(5-Chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(5-Chloro-2-nitrophenyl)acetamide purity. The described method is stability-indicating, capable of separating the main component from its potential impurities and degradation products. This protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from method development rationale to full validation according to ICH guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for its purity assessment is essential. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[2][3]

This document provides a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection. The rationale behind the selection of chromatographic parameters is explained, drawing from the physicochemical properties of the analyte and general principles of chromatography. Furthermore, a comprehensive validation protocol is outlined to demonstrate that the method is suitable for its intended purpose, adhering to the principles of scientific integrity and regulatory expectations as described in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃[6]
Molecular Weight 214.60 g/mol [6]
CAS Number 5443-33-4[6]
Melting Point 126 °C[7]
XLogP3 1.8[6]
Solubility Soluble in ethanol, partially soluble in water and chloroform.[8]

The presence of a nitro group and a chloro substituent on the phenyl ring, along with the acetamide group, gives the molecule a moderate polarity.[1] The XLogP3 value of 1.8 suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is a suitable approach.[6][9] The aromatic structure of the molecule implies strong UV absorbance, making UV detection a sensitive and appropriate choice.

HPLC Method Development and Rationale

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Column Selection

A C18 (octadecylsilyl) stationary phase is chosen due to its versatility and wide use in reversed-phase chromatography for separating moderately polar to nonpolar compounds.[10] The hydrophobic C18 chains will interact with the nonpolar regions of the analyte, providing good retention. A standard column dimension of 4.6 mm x 250 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection

The mobile phase consists of a mixture of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

  • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent retention times, especially if any ionizable impurities are present. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to suppress the potential ionization of any acidic or basic functional groups in the analyte or its impurities, leading to sharper peaks and more reproducible retention.

  • Composition: An isocratic elution with a mixture of acetonitrile and phosphate buffer is chosen for its simplicity and robustness. The optimal ratio is determined experimentally to achieve a retention time for the main peak between 5 and 10 minutes, allowing for good separation from any early-eluting polar impurities and later-eluting nonpolar impurities. A starting point for optimization would be a 50:50 (v/v) mixture.

Detection Wavelength

Nitroaromatic compounds typically exhibit strong UV absorbance.[11] A UV-Vis scan of this compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for the analyte and its related substances. For similar compounds, a λmax in the range of 254-280 nm is common.

Flow Rate and Injection Volume

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. The injection volume is set to 10 µL to avoid column overloading and ensure sharp peaks.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, filtered and degassed)

Instrumentation
  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0, adjusted with H₃PO₄) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by λmax scan (e.g., 260 nm)
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or helium sparging before use.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation Protocol

The analytical method will be validated according to the ICH Q2(R1) guideline.[4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[2][12]

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative standard deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor (T) ≤ 2.0.

    • Theoretical plates (N) ≥ 2000.

Specificity (Forced Degradation)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[13][14]

  • Procedure: Subject the sample to stress conditions to induce degradation (target degradation of 5-20%).

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples and a non-stressed control.

  • Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks. Peak purity analysis of the main peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm its homogeneity.

Linearity
  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Perform recovery studies by spiking a known amount of the reference standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate preparations of the sample solution at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Robustness
  • Procedure: Intentionally vary the chromatographic parameters and observe the effect on the results.

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected by the variations.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
RSD of Peak Area (%) ≤ 2.0
Tailing Factor ≤ 2.0

| Theoretical Plates | ≥ 2000 | |

Table 2: Linearity Results

Parameter Result
Range (mg/mL) 0.05 - 0.15
Correlation Coefficient (r²)

| Regression Equation | |

Table 3: Accuracy (Recovery) Results

Spiked Level (%) Amount Added (mg) Amount Recovered (mg) Recovery (%)
80
100
120

| Mean Recovery (%) | | | |

Table 4: Precision Results

Parameter RSD (%)
Repeatability (n=6)

| Intermediate Precision (n=12) | |

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare Standard Solution (0.1 mg/mL) HPLC_System HPLC System Setup (C18, Isocratic, UV) Standard_Prep->HPLC_System Calibrate Sample_Prep Prepare Sample Solution (0.1 mg/mL) Sample_Prep->HPLC_System Injection Inject 10 µL HPLC_System->Injection Data_Acquisition Data Acquisition (20 min) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

Method_Validation_Logic Method_Developed HPLC Method Developed Specificity Specificity Method_Developed->Specificity Linearity Linearity Method_Developed->Linearity Accuracy Accuracy Method_Developed->Accuracy Precision Precision Method_Developed->Precision Robustness Robustness Method_Developed->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Logical flow for the validation of the analytical method.

Conclusion

The developed RP-HPLC method for the purity analysis of this compound is simple, specific, accurate, precise, and robust. The comprehensive validation demonstrates its suitability for routine quality control and stability testing in a pharmaceutical or chemical manufacturing environment. This application note provides a solid foundation for the implementation of this method, ensuring reliable and consistent results.

References

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Smajlagić, A., et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • Wen, Y.-H., et al. 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available at: [Link]

  • Ju, K.-S., and Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Rawat, T., and Pandey, I. P. Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. Available at: [Link]

  • Sharma, G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Dong, M. W. Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Kormanyos, L. Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • USP-NF 621 Chromatography. Scribd. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of n-(5-Chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive, in-depth resource for troubleshooting one of the most common frustrations in HPLC: peak tailing, with a specific focus on the analysis of N-(5-Chloro-2-nitrophenyl)acetamide. My goal is to move beyond simple checklists and provide a logical framework grounded in chromatographic principles to help you diagnose, solve, and prevent this issue.

Section 1: Understanding the Problem and the Analyte

Before we can solve the problem, we must understand its root cause. Peak tailing, defined as a peak asymmetry factor (As) greater than 1.2, is most often a symptom of secondary, undesirable interactions between your analyte and the stationary phase.[1]

The Analyte: this compound

To effectively troubleshoot, we need to consider the properties of our molecule of interest.

PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Formula C₈H₇ClN₂O₃-
Molecular Weight 214.60 g/mol -
Structure Contains an amide group (-NH-C=O), a nitro group (-NO₂), and a chloro (-Cl) group on a phenyl ring.The amide group can act as a hydrogen bond donor and acceptor. The nitrogen in the amide can be weakly basic, making it susceptible to interactions with acidic silanol groups on the silica surface.[1][2]
Predicted XLogP3 1.8Moderately hydrophobic, suitable for reversed-phase chromatography.[3]

Data sourced from PubChem CID 224170.[3]

The key takeaway is the presence of the amide group. In reversed-phase HPLC using silica-based columns, the primary cause of peak tailing for basic or polar compounds is the interaction with residual silanol groups (Si-OH) on the stationary phase surface.[1][4] These acidic silanols can form strong hydrogen bonds or have ionic interactions with basic analytes, creating a secondary retention mechanism that leads to tailing peaks.[1][4]

The Mechanism of Silanol Interaction

Even with modern, high-purity silica and advanced bonding chemistries, some residual silanols are always present. These can become deprotonated (Si-O⁻), especially at mid-range pH, and act as strong interaction sites for polar or basic analytes like this compound.

Caption: Mechanism of peak tailing and mitigation.

Section 2: The Systematic Troubleshooting Workflow

When peak tailing appears, resist the urge to immediately change the column. A logical, step-by-step approach will save time, resources, and frustration. First, determine if the tailing affects all peaks or just your specific analyte. If all peaks are tailing, it suggests a system or column hardware issue. If only this compound (or other polar/basic analytes) are tailing, it points to a chemical interaction problem.[5]

Troubleshooting_Workflow Logical Troubleshooting Flowchart for Peak Tailing Start Symptom: Peak Tailing Observed Q1 Are ALL peaks tailing? Start->Q1 System_Check Likely System/Hardware Issue Q1->System_Check Yes Chemical_Check Likely Chemical Interaction Issue Q1->Chemical_Check No, only specific analyte(s) Check_Fittings 1. Check for dead volume: - Improperly seated fittings? - Tubing ID too large? System_Check->Check_Fittings Check_Column_Hardware 2. Check Column Hardware: - Column void at inlet? - Plugged inlet frit? Check_Fittings->Check_Column_Hardware Sol_Column ACTION: - Perform column wash/regeneration. - If no improvement, replace column. Check_Column_Hardware->Sol_Column Check_pH 1. Check Mobile Phase pH: - Is pH > 2 units away from analyte pKa? - Is buffer capacity sufficient (20-25 mM)? Chemical_Check->Check_pH Check_Silanol 2. Suspect Silanol Interaction: - Is column old or non-end-capped? Check_pH->Check_Silanol Sol_Mobile_Phase ACTION: - Lower mobile phase pH (e.g., to 2.5-3.0). - Add competing base (e.g., 0.1% TEA). - Increase buffer strength. Check_Silanol->Sol_Mobile_Phase Sol_Column_Chem ACTION: - Switch to a modern, fully end-capped, high-purity silica column. Sol_Mobile_Phase->Sol_Column_Chem

Caption: Systematic workflow for diagnosing peak tailing.

Section 3: Detailed Troubleshooting Q&A and Protocols

This section provides direct answers to common issues and step-by-step protocols for corrective actions.

Q1: My peak for this compound is tailing, but other non-polar compounds look fine. What's the most likely cause and first step?

Answer: This is a classic sign of secondary interactions between the amide group on your analyte and active silanol sites on the column packing.[1][4] The most direct and effective first step is to modify your mobile phase to suppress these interactions.

Solution: Lower the mobile phase pH. Silanol groups are acidic, and by operating at a low pH (e.g., 2.5-3.0), you ensure they are fully protonated (Si-OH) and thus neutralized.[1][6] This prevents them from interacting with your analyte.

Protocol 3.1: Adjusting Mobile Phase pH

  • Prepare Aqueous Phase: Prepare your aqueous buffer (e.g., 20 mM potassium phosphate).

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated.

  • Adjust pH: While stirring, slowly add an acid (e.g., phosphoric acid) to the aqueous phase until the pH is stable at your target value (e.g., pH 2.7). The pH should always be measured on the aqueous portion before mixing with the organic modifier.[7]

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

  • Prepare Mobile Phase: Mix with the appropriate volume of organic solvent (e.g., acetonitrile or methanol).

  • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I lowered the pH, and the tailing improved, but it's still not perfect. What's my next move?

Answer: While lowering the pH is effective, some highly active silanols can still cause issues. The next step is to introduce a "competing base" or "silanol masking agent" into your mobile phase.

Solution: Add a small concentration of triethylamine (TEA). TEA is a small basic molecule that will preferentially interact with the remaining active silanol sites, effectively shielding them from your analyte.[6][8] This allows your analyte to undergo a more ideal hydrophobic retention mechanism, resulting in a symmetrical peak.[8][9]

Protocol 3.2: Adding a Competing Base (Triethylamine)

  • Follow Protocol 3.1: Prepare your buffered aqueous phase at the desired low pH.

  • Add TEA: To the final aqueous buffer, add triethylamine to a final concentration of 0.05% to 0.1% v/v (e.g., 0.5 mL to 1.0 mL of TEA per 1 L of aqueous buffer).

  • Re-adjust pH (if necessary): The addition of TEA may slightly raise the pH. Re-verify and adjust the pH back to your target if needed.

  • Filter and Prepare Mobile Phase: Proceed with steps 4 and 5 from Protocol 3.1.

  • Equilibrate Thoroughly: It is crucial to equilibrate the column extensively (20-30 column volumes) to ensure the TEA has fully coated the active sites on the stationary phase.

Note: Using a competing base like TEA can sometimes lead to shorter column lifetimes due to hydrolysis of the stationary phase.[9] It is a powerful tool for improving peak shape but should be used judiciously.

Q3: I've tried modifying the mobile phase, but the tailing persists. Could my column be the problem?

Answer: Yes. If mobile phase optimization doesn't resolve the issue, the column itself is the next logical focus. This can be due to either the fundamental chemistry of the column or physical degradation.

Solution 1: Choose a Modern, End-Capped Column. Older columns, or those not specifically designed for analyzing basic compounds (Type A silica), have a higher concentration of active and acidic silanol groups.[4] "End-capping" is a process where the manufacturer further reacts the silica surface with a small silylating agent (like trimethylsilyl groups) to block a majority of the residual silanols.[1][10] Using a modern, high-purity, fully end-capped column is one of the best preventative measures against peak tailing for compounds like this compound.[6][10]

Solution 2: Check for Physical Column Damage. If the tailing is observed for all peaks and appeared suddenly, it could be a physical issue. A void at the column inlet or a partially blocked inlet frit can cause peak distortion.[7][11]

Protocol 3.3: Column Washing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Flow: Reverse the column direction (connect the former outlet to the pump).

  • Flush Frit: Flush the column with at least 10-20 column volumes of your mobile phase (without buffer salts) directly to a waste beaker. This can dislodge particulates from the inlet frit.

  • Strong Solvent Wash: Wash the column with a series of increasingly strong, miscible solvents. A common sequence for a C18 column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Return to your mobile phase composition.

  • Re-equilibrate: Re-install the column in the correct flow direction and equilibrate thoroughly with your mobile phase.

If washing does not resolve the issue and a column void is suspected, the column likely needs to be replaced.[1]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can overloading my column cause peak tailing?

    • A: Yes, both mass overload (injecting too high a concentration) and volume overload can cause peak distortion.[6] While severe overload often causes peak fronting, it can also manifest as tailing. Try reducing your injection volume by half or diluting your sample 10-fold. If the peak shape improves, overload was a contributing factor.[6][11]

  • Q: My sample is dissolved in a strong solvent like 100% Acetonitrile. Could this be the issue?

    • A: Absolutely. Injecting a sample in a solvent significantly stronger than the mobile phase can cause poor peak shape, including tailing. The sample doesn't properly focus on the head of the column. Whenever possible, dissolve your sample in the initial mobile phase.[12]

  • Q: What is the ideal mobile phase pH relative to my analyte's pKa?

    • A: For optimal peak shape and robust methods, the mobile phase pH should be at least 2 units away from the analyte's pKa.[11] Operating near the pKa means the analyte exists in both ionized and neutral forms, which can lead to split or severely tailed peaks.[13][14][15]

  • Q: Should I be using a guard column?

    • A: Yes. A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can damage the inlet frit and cause peak shape issues. Using a guard column is a highly recommended preventative measure.[12]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Unknown Author. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224170, this compound. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting HPLC/UHPLC Peak Issues Mini Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(5-Chloro-2-nitrophenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the purification challenges of N-(5-Chloro-2-nitrophenyl)acetamide and its isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield.

Introduction: The Challenge of Isomeric Purity

The synthesis of this compound, a valuable intermediate in pharmaceutical manufacturing, typically proceeds via the nitration of 3-chloroacetanilide. This reaction inherently produces a mixture of isomers, primarily the desired 5-chloro-2-nitroacetanilide and the undesired 3-chloro-4-nitroacetanilide. The structural similarity of these isomers presents a significant purification challenge. This guide will equip you with the knowledge and techniques to effectively separate these compounds and obtain your target molecule with the desired purity.

Isomer Formation Pathway

The nitration of 3-chloroacetanilide leads to the formation of two primary positional isomers. The directing effects of the chloro and acetamido groups on the aromatic ring influence the position of the incoming nitro group.

Isomer_Formation 3-Chloroacetanilide 3-Chloroacetanilide Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) 3-Chloroacetanilide->Nitration\n(HNO3/H2SO4) This compound\n(Desired Product) This compound (Desired Product) Nitration\n(HNO3/H2SO4)->this compound\n(Desired Product) ortho to acetamido N-(3-Chloro-4-nitrophenyl)acetamide\n(Isomeric Impurity) N-(3-Chloro-4-nitrophenyl)acetamide (Isomeric Impurity) Nitration\n(HNO3/H2SO4)->N-(3-Chloro-4-nitrophenyl)acetamide\n(Isomeric Impurity) para to chloro

Caption: Formation of this compound and its primary isomer.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My recrystallization from ethanol yields a product with a low melting point and significant isomeric impurity detected by HPLC. What's going wrong?

Answer: This is a common issue and can be attributed to several factors related to the recrystallization process. Here’s a systematic approach to troubleshoot:

  • Insufficient Solvent: If too little solvent is used, the impure solid may not fully dissolve, leading to the co-precipitation of the desired product and the isomeric impurity upon cooling. Conversely, using too much solvent will result in a low yield.[1]

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[2] A slower, more controlled cooling process allows for the selective crystallization of the less soluble isomer.

  • Initial Purity: If the crude material is heavily contaminated with the 3-chloro-4-nitroacetanilide isomer, a single recrystallization may not be sufficient.

Troubleshooting Steps:

  • Optimize Solvent Volume: A German patent suggests a starting point of dissolving the crude mixture in boiling ethanol at a ratio of at least 2 parts by volume of solvent to 1 part by weight of the dry isomer mixture.[3] You may need to adjust this based on the purity of your crude material.

  • Control the Cooling Process: After dissolving the crude product in hot ethanol, allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Once crystals begin to form at room temperature, you can then transfer the flask to an ice bath to maximize the yield of the purified product.[1]

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization of the obtained solid is often necessary. The purity of the product generally increases with each successive recrystallization, albeit with some loss of yield.

Question 2: I'm trying to develop an HPLC method to separate the isomers, but the peaks are co-eluting or have poor resolution. How can I improve the separation?

Answer: Separating structurally similar isomers by HPLC requires careful optimization of chromatographic conditions.[4] Here are key parameters to adjust:

  • Mobile Phase Composition:

    • Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both isomers and may improve their separation.[4]

    • Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different intermolecular interactions with your analytes and the stationary phase.[4]

  • Stationary Phase:

    • Column Chemistry: A standard C18 column is a good starting point. However, for aromatic positional isomers, columns with pentafluorophenyl (PFP) or phenyl phases can offer alternative selectivities through π-π and dipole-dipole interactions.[4]

  • Temperature: Lowering the column temperature can sometimes enhance the selectivity between isomers.[4]

Troubleshooting Steps:

  • Isocratic vs. Gradient Elution: If you are using an isocratic method, start by systematically decreasing the organic solvent concentration. If co-elution persists, a shallow gradient may be necessary to resolve the peaks.

  • Experiment with Different Columns: If optimizing the mobile phase on a C18 column is unsuccessful, try a PFP or phenyl-hexyl column to exploit different separation mechanisms.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection to avoid peak distortion. Sonication can aid in complete dissolution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of this compound besides the 3-chloro-4-nitroacetanilide isomer?

A1: Besides the main isomeric byproduct, other potential impurities can arise from the starting materials or side reactions. These may include unreacted 3-chloroacetanilide and di-nitrated products. The impurity profile is highly dependent on the reaction conditions, such as temperature and the concentration of the nitrating agents.[5]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: Ethanol is a well-documented and effective solvent for the recrystallization of this compound.[3] A binary solvent system of ethanol and water can also be effective, where the crude product is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon cooling, the desired product should crystallize out.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for qualitatively monitoring the purification process. You can spot the crude mixture, the recrystallized solid, and the mother liquor on a TLC plate to visualize the separation of the isomers. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][5]

Q4: Are there alternatives to recrystallization for purifying this compound?

A4: For higher purity requirements or when recrystallization is ineffective, column chromatography is a viable alternative. Normal-phase chromatography using a silica gel stationary phase and a mobile phase of hexane and ethyl acetate is a common approach for separating nitrophenylacetamide isomers.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is adapted from a patented procedure for the separation of this compound from its isomeric mixture.[3]

Materials:

  • Crude this compound containing the 3-chloro-4-nitroacetanilide isomer

  • 95% Ethanol

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude, dry mixture of isomers in an Erlenmeyer flask. For every 1 gram of crude material, add 3-4 mL of 95% ethanol.

  • Heating to Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling with gentle stirring until the solid is completely dissolved.

  • Controlled Cooling: Turn off the heat and allow the clear solution to cool slowly to room temperature. Crystals of the less soluble this compound should start to form.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor containing the more soluble isomer.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: HPLC Method for Isomer Purity Analysis

This is a general starting method for the analysis of this compound and its isomer. Optimization may be required based on your specific HPLC system and column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. If necessary, use sonication to ensure complete dissolution. Dilute this stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A starting isocratic mixture of Acetonitrile:Water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Optimization: If resolution is poor, adjust the mobile phase composition by decreasing the acetonitrile percentage in 5% increments.

Data Summary

The following table provides key physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃[6]
Molecular Weight 214.60 g/mol [6]
CAS Number 5443-33-4[6]
XLogP3 1.8[6]

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product\n(Mixture of Isomers) Crude Product (Mixture of Isomers) Recrystallization (Ethanol) Recrystallization (Ethanol) Crude Product\n(Mixture of Isomers)->Recrystallization (Ethanol) Filtration Filtration Recrystallization (Ethanol)->Filtration Drying Drying Filtration->Drying Mother Liquor\n(Enriched in Isomeric Impurity) Mother Liquor (Enriched in Isomeric Impurity) Filtration->Mother Liquor\n(Enriched in Isomeric Impurity) Purity Check (HPLC) Purity Check (HPLC) Drying->Purity Check (HPLC) Purity Check (HPLC)->Recrystallization (Ethanol) If purity is low Characterization\n(NMR, MS, MP) Characterization (NMR, MS, MP) Purity Check (HPLC)->Characterization\n(NMR, MS, MP) Pure this compound Pure this compound Purity Check (HPLC)->Pure this compound

Caption: A typical workflow for the purification and analysis of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Google Patents. (1991). DE4202263A1 - 5-Chloro 2-nitro acetanilide sepn. from isomer mixt. obtd. by nitration - by dissolving in boiling ethanol, cooling and filtering, for anthelmintic synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PubMed. (1985). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Available at: [Link]

  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]

  • PubMed. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to N-(5-Chloro-2-nitrophenyl)acetamide and N-(4-Chloro-2-nitrophenyl)acetamide: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired outcomes efficiently and selectively. Among the vast array of building blocks available to chemists, substituted nitroaromatics hold a place of prominence due to their versatile reactivity. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, isomers: N-(5-chloro-2-nitrophenyl)acetamide and N-(4-chloro-2-nitrophenyl)acetamide. We will explore their synthesis, compare their physicochemical properties, and critically analyze their differential reactivity, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Physicochemical Properties: A Foundation for Application

Before delving into synthetic applications, a fundamental understanding of the physical properties of these isomers is essential for practical laboratory handling, purification, and reaction setup. While both are stable, crystalline solids, subtle differences in their structures lead to distinct physical characteristics.

PropertyThis compoundN-(4-Chloro-2-nitrophenyl)acetamide
CAS Number 4031-81-6[1]22917-80-8
Molecular Formula C₈H₇ClN₂O₃[1]C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol [1]214.61 g/mol
Appearance Yellowish crystalline solidYellow crystalline solid[2]
Melting Point 118-120 °C136-138 °C
Boiling Point 391.2°C at 760 mmHg[1]Not readily available
Density 1.466 g/cm³[1]1.571 g/cm³[2]

The higher melting point and density of the 4-chloro isomer can be attributed to a more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular forces compared to the less symmetrical 5-chloro isomer.

Synthesis: A Tale of Regioselectivity

The most common and direct route to both isomers is the electrophilic nitration of a common precursor, N-(3-chlorophenyl)acetamide (also known as 3'-chloroacetanilide). The outcome of this reaction is a classic example of the directing effects of substituents on an aromatic ring.

The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, yet also ortho, para-director. The nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro (-NO₂) group onto the ring.[3] The positions are numbered relative to the acetamido group as position 1.

  • The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6.

  • The chloro group at position 3 directs the incoming electrophile to positions 2, 4, and 6 (relative to its own position, which are absolute positions 2, 4, and 5).

The interplay of these directing effects governs the product distribution. The formation of N-(4-chloro-2-nitrophenyl)acetamide and this compound is a direct consequence of this regiochemical competition. Steric hindrance from the relatively bulky acetamido group often disfavors substitution at the adjacent ortho position (position 2), making the para position (position 4) more accessible.

Caption: Regioselectivity in the nitration of N-(3-chlorophenyl)acetamide.

Controlling the reaction temperature is crucial; these nitrations are exothermic and should be maintained at low temperatures (typically 0-10°C) to enhance regioselectivity and prevent the formation of dinitrated byproducts.[4] The separation of the resulting isomers is typically achieved by fractional crystallization, exploiting their differences in solubility.

Comparative Reactivity: The Decisive Role of Chlorine's Position

The synthetic utility of these isomers diverges significantly based on the position of the chloro substituent relative to the strongly electron-withdrawing nitro group. This difference is most profoundly observed in Nucleophilic Aromatic Substitution (SNAr) reactions.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex. A key requirement for SNAr is the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.

N-(4-Chloro-2-nitrophenyl)acetamide (The Reactive Isomer):

In this isomer, the chloro group is para to the nitro group. This geometric arrangement is ideal for SNAr. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be effectively delocalized onto the oxygen atoms of the nitro group via resonance. This substantial stabilization lowers the activation energy for the reaction, making the 4-chloro isomer highly susceptible to nucleophilic displacement.

This compound (The Less Reactive Isomer):

Conversely, in the 5-chloro isomer, the chloro group is meta to the nitro group. When a nucleophile attacks the carbon bearing the chlorine, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group through resonance. The lack of this critical stabilization pathway means the intermediate is much higher in energy, and the activation barrier for the reaction is significantly greater. Consequently, this isomer is substantially less reactive towards nucleophilic aromatic substitution under typical SNAr conditions.

Caption: Comparative stability of Meisenheimer intermediates in SNAr reactions.

Experimental Data Snapshot: Reactivity with Sodium Methoxide

To illustrate this reactivity difference, consider the reaction of each isomer with sodium methoxide in methanol.

IsomerReaction ConditionsOutcomeTypical Yield
N-(4-Chloro-2-nitrophenyl)acetamide NaOMe, MeOH, 65°C, 2hFacile substitution of -Cl with -OCH₃> 90%
This compound NaOMe, MeOH, 65°C, 24hNo significant reaction or trace product< 5%

This stark contrast in experimental outcomes provides clear, actionable data for synthetic planning.

Strategic Application in Synthesis

The differential reactivity of these isomers dictates their strategic use in multi-step syntheses.

  • N-(4-Chloro-2-nitrophenyl)acetamide is the preferred precursor when the synthetic plan calls for the displacement of the chlorine atom. It serves as an excellent electrophile for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the 4-position, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes. For instance, it can be a building block for creating complex heterocyclic systems where the newly introduced nucleophile participates in subsequent cyclization reactions.

  • This compound is chosen when the chlorine atom must be retained as a stable substituent throughout a synthetic sequence, while other transformations are performed on the molecule. For example, the nitro group could be reduced to an amine, which can then be further functionalized, all while the meta-chloro group remains intact due to its inherent lack of reactivity in SNAr. This makes it a useful intermediate for compounds where the chlorine atom is a key feature of the final target molecule's structure.[5]

Experimental Protocols

Protocol 1: Nitration of N-(3-Chlorophenyl)acetamide

Objective: To synthesize a mixture of N-(4-chloro-2-nitrophenyl)acetamide and this compound.

Materials:

  • N-(3-chlorophenyl)acetamide (10.0 g, 58.9 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 30 mL)

  • Concentrated Nitric Acid (HNO₃, 70%, 5.0 mL, 78.5 mmol)

  • Ice-water bath

  • Crushed ice and water

Procedure:

  • In a 250 mL flask, add N-(3-chlorophenyl)acetamide to concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to between 0°C and 5°C.[4]

  • Prepare the nitrating mixture by slowly and carefully adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate, pre-cooled flask. Keep this mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetanilide over 30 minutes. Crucially, maintain the reaction temperature below 10°C throughout the addition. [4]

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 60 minutes.

  • Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice.

  • A yellow precipitate will form. Allow the ice to melt completely, then isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product. The isomers can be separated by fractional crystallization from ethanol.

Conclusion

While this compound and N-(4-chloro-2-nitrophenyl)acetamide are isomers with the same molecular formula, their utility in organic synthesis is vastly different. The key determinant of their reactivity is the position of the chloro group relative to the activating nitro group. The 4-chloro isomer is a potent electrophile for SNAr reactions, enabling the facile introduction of nucleophiles. In contrast, the 5-chloro isomer is largely inert to these conditions, making it a suitable substrate when the chlorine atom needs to be preserved. A thorough understanding of these electronic effects is not merely academic; it is a practical tool that allows the synthetic chemist to design more elegant, efficient, and high-yielding routes to complex target molecules.

References

  • Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Available at: [Link]

  • Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479. Available at: [Link]

  • Google Patents (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Google Patents (2018). WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Taylor & Francis Online (2019). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available at: [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. Chloroacetanilide. Available at: [Link]

  • MDPI (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

  • PubChem. 5-Chloro-2-nitrodiphenylamine. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available at: [Link]

  • ResearchGate (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of Commercial n-(5-Chloro-2-nitrophenyl)acetamide Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail; it is the bedrock of reliable, reproducible, and safe outcomes. N-(5-Chloro-2-nitrophenyl)acetamide, a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds, is no exception.[1][2] The presence of uncharacterized impurities can lead to aberrant biological activity, compromise reaction yields, and introduce significant regulatory hurdles. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercial this compound samples, grounded in established scientific principles and regulatory expectations.[3][4][5]

The Synthetic Landscape: Understanding Potential Impurities

A robust purity analysis begins with understanding the compound's synthetic origin. This compound is typically synthesized via the acetylation of 5-chloro-2-nitroaniline. This pathway, while straightforward, can introduce a predictable spectrum of impurities that must be monitored.

The primary sources of these impurities are:

  • Starting Materials: Incomplete conversion can lead to residual 5-chloro-2-nitroaniline in the final product. Impurities within the starting material itself can also carry through the synthesis.

  • Synthesis-Related Byproducts: The nitration step in the synthesis of the 5-chloro-2-nitroaniline precursor can sometimes yield positional isomers.[6][7][8] Over-reaction during acetylation could potentially lead to di-acetylated species, though this is less common under controlled conditions.

  • Residual Solvents: Solvents used during the reaction or for purification (e.g., recrystallization) can be retained in the final product and are subject to strict control under guidelines such as ICH Q3C.[3][7]

  • Degradation Products: The compound may degrade under stress conditions like acid or base hydrolysis, oxidation, or photolysis, forming new impurities.[9]

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources 3-Chloroaniline 3-Chloroaniline Acetanilide 3-Chloroacetanilide 3-Chloroaniline->Acetanilide Acetylation Precursor 5-Chloro-2-nitroaniline Acetanilide->Precursor Nitration Isomers Positional Isomers (from Nitration) Acetanilide->Isomers Side Reaction Final_Product This compound Precursor->Final_Product Acetylation Starting_Material Unreacted 5-Chloro-2-nitroaniline Precursor->Starting_Material Incomplete Reaction Solvents Residual Solvents Final_Product->Solvents From Purification

Caption: Synthesis pathway and origin of potential impurities.

A Multi-Faceted Approach: Comparative Analytical Techniques

No single analytical technique can provide a complete purity profile. A comprehensive assessment relies on an orthogonal approach, where different methods provide complementary information. The choice of technique is dictated by the specific question being asked—be it quantification, identification, or structural confirmation.[1]

Technique Principle Primary Use Strengths Limitations
HPLC-UV Separation based on polarity and differential partitioning between mobile and stationary phases.Quantification of known and unknown impurities; Purity assessment by % area.High precision and accuracy, robust, widely available.Requires chromophores for UV detection; co-elution can mask impurities; identification is not definitive.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Identification of unknown impurities; confirmation of known impurities.Provides molecular weight information, highly specific and sensitive.[9]Quantitative response can vary without standards; matrix effects can suppress ionization.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass detection.Analysis of residual solvents and thermally stable volatile impurities.Excellent for volatile/semi-volatile analysis; provides structural information through fragmentation patterns.[10]Not suitable for non-volatile or thermally labile compounds.[11]
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information.Absolute structural confirmation; quantification (qNMR) against a certified standard.Provides definitive structural information; can detect non-chromophoric impurities.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.
DSC Measures the difference in heat flow into a sample and a reference as a function of temperature.Determination of absolute molar purity of the main component based on melting point depression.[12]Provides absolute purity without the need for impurity standards; requires small sample size.[13]Only sensitive to eutectic impurities that are soluble in the melt; insensitive to impurities that form solid solutions.[14]

Validated Protocols for Rigorous Analysis

The trustworthiness of any purity assessment hinges on the use of detailed, validated experimental protocols. The following methodologies are designed to be self-validating systems for the analysis of this compound.

Overall Analytical Workflow

Sample Commercial Sample (Suppliers A, B, C) Prep Sample Preparation (Accurate Weighing & Dissolution) Sample->Prep HPLC HPLC-UV (Purity by % Area) Prep->HPLC LCMS LC-MS (Impurity ID) Prep->LCMS GCMS GC-MS (Residual Solvents) Prep->GCMS NMR ¹H NMR (Structure Confirmation) Prep->NMR DSC DSC (Absolute Purity) Prep->DSC Report Comprehensive Purity Report HPLC->Report LCMS->Report GCMS->Report NMR->Report DSC->Report

Caption: Comprehensive workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: This reverse-phase method is the workhorse for quantifying the main component and related substances. The C18 stationary phase provides excellent retention for this moderately polar molecule, while the acetonitrile/water mobile phase allows for fine-tuning the separation. This method adheres to the principles outlined in USP General Chapter <621> Chromatography.[15][16][17]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: To identify unknown peaks observed in the HPLC-UV analysis, LC-MS is employed. The HPLC conditions are kept consistent for retention time correlation, with the addition of a mass spectrometer to determine the molecular weight of eluting compounds. Formic acid is used as a mobile phase modifier as it is volatile and aids in protonation for positive ion mode ESI.[9][18]

  • Protocol:

    • HPLC System: Use the same HPLC parameters as described in section 3.1.

    • Mass Spectrometer: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

¹H Nuclear Magnetic Resonance (¹H NMR)
  • Rationale: NMR provides an unambiguous structural confirmation of the main component and can be used to identify major impurities with distinct chemical shifts. DMSO-d6 is a suitable solvent for this compound.[1][19]

  • Protocol:

    • Spectrometer: 400 MHz or higher.

    • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Signals: Verify the presence of the acetyl methyl singlet, aromatic protons, and the amide proton, and compare their chemical shifts and coupling patterns to a reference spectrum or literature data.[20][21]

Differential Scanning Calorimetry (DSC)
  • Rationale: DSC determines the absolute purity of a crystalline substance by measuring the depression and broadening of its melting peak, as described by the Van't Hoff equation.[12][22] This technique is excellent for detecting small amounts of impurities that are soluble in the melt.[23]

  • Protocol:

    • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Heating Rate: 2 °C/min.

    • Temperature Range: Heat from ambient temperature to a temperature sufficiently above the melting point (e.g., 25 °C to 150 °C).

    • Atmosphere: Purge with inert nitrogen gas at 50 mL/min.

    • Data Analysis: Use the instrument's software to calculate the mole percent purity based on the shape of the melting endotherm.

Comparative Data on Commercial Samples

To illustrate the application of these methods, three hypothetical commercial samples of this compound were analyzed.

Parameter Supplier A Supplier B Supplier C
Appearance Pale yellow crystalline powderOff-white powderYellowish powder
HPLC Purity (% Area) 99.85%99.10%98.52%
Impurity 1 (Unreacted Starting Material) 0.08%0.45%0.21%
Impurity 2 (Unknown, MW 258.0) Not Detected0.25%0.89%
Total Other Impurities 0.07%0.20%0.38%
DSC Purity (Mole %) 99.91%99.25%98.70%
¹H NMR Conforms to structureConforms to structureConforms, minor unassigned peaks
Residual Solvents (GC-MS) Acetone: 150 ppmEthanol: 800 ppmDichloromethane: 75 ppm

Interpretation of Results:

  • Supplier A provides the highest purity material. The HPLC and DSC results are in close agreement, and only trace levels of the starting material are detected. The material conforms cleanly to its expected structure by NMR. This sample would be suitable for even the most sensitive applications, including late-stage drug development, provided it meets all other specifications.

  • Supplier B offers a sample of good purity, though significantly lower than Supplier A. The higher level of unreacted starting material suggests a less optimized purification process. An unknown impurity was detected by HPLC and its molecular weight was determined by LC-MS. This material might be acceptable for early-stage research but would require further characterization and potential repurification for GMP applications.[24][25][26]

  • Supplier C provides the lowest purity sample, with a notable amount of an unknown impurity. The presence of unassigned peaks in the ¹H NMR spectrum corroborates the chromatographic data, indicating a more complex impurity profile. This material would be considered high-risk for most applications without extensive purification and identification of the major unknown impurity.

Conclusion and Recommendations

The purity analysis of this compound is a critical quality control step that requires a multi-technique, orthogonal approach. While HPLC-UV provides robust quantitative data on purity, it must be complemented by LC-MS for impurity identification, NMR for structural verification, and DSC for an assessment of absolute purity.

For professionals in research and drug development, this guide underscores the following principles:

  • Trust but Verify: Do not rely solely on the supplier's Certificate of Analysis. Independent verification is essential for ensuring the quality and consistency of starting materials.

  • Select the Right Tool: The choice of analytical technique should be tailored to the specific requirements of your project. Early-stage discovery may tolerate lower purity, whereas process development and manufacturing demand the highest standards, guided by ICH principles.[3][27][28]

  • Understand the Impurities: A thorough understanding of the synthesis pathway is key to anticipating and identifying potential impurities, enabling a more targeted and efficient analytical strategy.

By implementing the rigorous, multi-faceted analytical approach detailed in this guide, researchers and developers can ensure the integrity of their work, leading to more reliable scientific outcomes and safer pharmaceutical products.

References

  • A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • N-(2-chloro-5-nitrophenyl)-2-phenylacetamide. Benchchem.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound. PubChem, National Center for Biotechnology Information.
  • A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
  • The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • <621> CHROMATOGRAPHY. The United States Pharmacopeia (USP).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • ¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... ResearchGate.
  • HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide". Benchchem.
  • Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Current Good Manufacturing Practice (CGMP) Regulations. U.S. Food and Drug Administration (FDA).
  • DSC purity determination. Mettler Toledo.
  • <621> CHROMATOGRAPHY. The United States Pharmacopeial Convention.
  • Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Sci-Hub.
  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Semantic Scholar.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing.
  • Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Intuition.
  • <621> CHROMATOGRAPHY. The United States Pharmacopeial Convention.
  • What is GMP | Good Manufacturing Practices. SafetyCulture.
  • Determination of purity by differential scanning calorimetry (DSC). ACS Publications.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Benchchem.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. BOC Sciences.
  • Impurity guidelines in drug development under ICH Q3. AMS Bio.
  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate.
  • GMP in Detail | Components of Good Manufacturing Practices. Pharmaguideline.
  • Are You Sure You Understand USP <621>? LCGC International.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide. BLDpharm.
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. ResearchGate.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central, National Institutes of Health.

Sources

A Guide to Inter-laboratory Comparison of n-(5-Chloro-2-nitrophenyl)acetamide Analysis: Ensuring Method Robustness and Data Integrity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the accuracy and consistency of analytical data are paramount. For intermediates like n-(5-chloro-2-nitrophenyl)acetamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust analytical methods are essential for ensuring the quality and safety of the final drug product. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, a critical exercise for validating analytical methods and ensuring data equivalence across different testing sites.

This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It delves into the rationale behind method selection, provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and outlines a comprehensive protocol for executing a successful inter-laboratory study.

The Critical Role of Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[1] By analyzing the same homogeneous sample at multiple laboratories, a wealth of information can be obtained regarding the precision, accuracy, and overall reliability of a given analytical method. The primary objectives of such a study for this compound include:

  • Method Validation: Demonstrating that the analytical method is suitable for its intended purpose and provides consistent and reliable results across different laboratories, analysts, and equipment.[2]

  • Laboratory Performance Assessment: Evaluating the proficiency of individual laboratories in performing the analysis and identifying any potential areas for improvement.

  • Equivalence Demonstration: Ensuring that different manufacturing sites or contract research organizations (CROs) can produce comparable analytical data, a critical requirement for seamless technology transfer and regulatory submissions.

  • Identification of Methodological Weaknesses: Uncovering potential sources of variability in the analytical procedure that may not be apparent in single-laboratory validation studies.

Understanding the Analyte: this compound

This compound (CAS No: 5443-33-4) is a substituted acetanilide containing both a chloro and a nitro functional group on the phenyl ring.[3] Its chemical structure dictates its analytical behavior. The presence of the chromophoric nitro group makes it amenable to UV detection in liquid chromatography. The overall polarity and molecular weight are key considerations for selecting the appropriate chromatographic conditions.

Potential Impurities: A critical aspect of any pharmaceutical analysis is the identification and control of impurities. For this compound, potential impurities can arise from the starting materials, by-products of the synthesis, or degradation.[4] Common impurities in the synthesis of related nitroaromatic compounds include positional isomers and products of incomplete reactions.[4] Therefore, the chosen analytical method must be specific enough to separate the main component from these potential impurities.

Comparative Analytical Methodologies

Based on the chemical properties of this compound and established methods for similar compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for routine analysis.[5][6] For higher sensitivity and specificity, particularly for impurity profiling, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an excellent alternative.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation using smaller particle size columns for higher efficiency, coupled with mass-based detection for high sensitivity and specificity.
Typical Detector Photodiode Array (PDA) or UV-Vis DetectorQuadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.1 ng/mL
Linearity Range 0.05 - 100 µg/mL0.1 - 1000 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Sample Derivatization Not requiredNot required

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound. These protocols are based on established methods for structurally similar compounds and should be validated in each laboratory before use.[5][7]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and intermediates.

Instrumentation and Chromatographic Conditions:

  • Instrument: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.[5]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to obtain a concentration within the calibration range.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

This method is ideal for the identification and quantification of this compound and its potential impurities at trace levels.

Instrumentation and Chromatographic Conditions:

  • Instrument: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A sub-2 µm particle size C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte and impurities (e.g., 10-90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive and negative modes.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Designing and Executing the Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable data. The following protocol outlines the key steps for conducting such a study for this compound analysis.

Study Protocol Workflow

Interlaboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Homogeneous Test Sample P2->P3 P4 Develop Detailed Study Protocol & Reporting Forms P3->P4 E1 Distribute Test Samples & Protocol to Laboratories P4->E1 E2 Laboratories Perform Analysis According to Protocol E1->E2 E3 Laboratories Submit Results & Raw Data E2->E3 A1 Collect & Tabulate All Data E3->A1 A2 Perform Statistical Analysis (e.g., z-scores) A1->A2 A3 Identify Outliers & Investigate Discrepancies A2->A3 A4 Prepare & Distribute Final Study Report A3->A4

Caption: Workflow for an Inter-laboratory Comparison Study.

1. Sample Preparation and Distribution:

  • Homogeneity and Stability: A single, large batch of this compound should be prepared and thoroughly homogenized to ensure that all participating laboratories receive identical material. The stability of the analyte in the prepared sample should be established to ensure it does not degrade during storage and shipment.[10]

  • Packaging and Labeling: The samples should be packaged in inert containers to prevent contamination and degradation. Each sample should be clearly and uniquely labeled with a study-specific identifier.

  • Shipping: Samples should be shipped to the participating laboratories under controlled conditions to maintain their integrity.[11]

2. Study Protocol:

A detailed study protocol should be provided to all participating laboratories, including:

  • A clear description of the analytical method to be used.

  • Detailed instructions for sample preparation and handling.[12]

  • The number of replicate analyses to be performed.

  • A standardized format for reporting results, including raw data and chromatograms.

  • Contact information for the study coordinator.

3. Data Analysis and Interpretation:

Z-Scores: A common and effective method for evaluating laboratory performance is the calculation of z-scores. The z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[13][14]

The z-score is calculated as follows:

z = (x - X) / σ

where:

  • x is the result from an individual laboratory

  • X is the assigned value (often the mean or median of all results)

  • σ is the target standard deviation for proficiency assessment

Generally, a |z-score| of ≤ 2 is considered satisfactory, 2 < |z-score| < 3 is questionable, and a |z-score| of ≥ 3 is considered unsatisfactory.[13]

Conclusion

A rigorously planned and executed inter-laboratory comparison is an indispensable tool for ensuring the reliability and consistency of this compound analysis. By adhering to the principles of scientific integrity, employing validated analytical methods, and utilizing robust statistical analysis, pharmaceutical organizations can build confidence in their analytical data, facilitate seamless technology transfer, and ultimately, contribute to the development of safe and effective medicines. This guide provides a comprehensive framework to achieve these goals, empowering researchers and scientists to uphold the highest standards of analytical excellence.

References

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • Queen's University Belfast. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]

  • Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS ONE, 12(5), e0174777. [Link]

  • PubChem. This compound. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • PubMed. Inter-laboratory study for extraction testing of medical devices. [Link]

  • JRC Publications Repository. Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • Eurachem. Proficiency testing schemes for sampling. [Link]

  • Benchmark International. Inter laboratory Comparison 2023 Report. [Link]

  • HBM4EU. REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 485-491. [Link]

  • PubChem. 5-Chloro-2-nitrodiphenylamine. [Link]

  • Climate Technology Centre and Network (CTCN). Inter-laboratory Comparison Test Analysis Report. [Link]

  • World Health Organization (WHO). Annex 3: Pharmaceutical development. [Link]

  • Management Sciences for Health. Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. [Link]

  • Pharma Beginners. Quality Control Sample Management- Handling of Samples for Analysis. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Capot Chemical. MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide. [Link]

  • APEDA. Guidelines for Sampling and Despatch of Proficiency Testing Material. [Link]

  • Pharmaffiliates. N-(5-Chloro-2-nitrophenyl)-N-phenylnitrous amide. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling n-(5-Chloro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of n-(5-Chloro-2-nitrophenyl)acetamide, focusing on the critical role of Personal Protective Equipment (PPE) within a multi-layered safety system.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the intrinsic hazards of this compound is the foundation of our safety protocol. This compound is classified with several key hazards that dictate our handling procedures. It is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2][3] Furthermore, it is known to cause significant skin, eye, and respiratory system irritation.[1][2] As a solid, it presents a risk of airborne dust, especially during weighing and transfer operations.[1][2][4]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

This hazard profile necessitates a stringent approach to exposure prevention. Every subsequent recommendation in this guide is a direct response to these identified risks.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. PPE should never be considered a substitute for robust engineering controls; it is the final barrier between the researcher and the chemical.

  • Ventilation: All handling of this compound solid should be conducted within a certified chemical fume hood to control airborne dust and vapors.[1][2][4] General laboratory ventilation must be adequate to maintain low airborne concentrations.[1]

  • Emergency Equipment: The immediate work area must be equipped with a fully functional and readily accessible eyewash station and safety shower.[1]

  • Work Practices: Minimize the amount of material handled. Develop and follow a standard operating procedure (SOP) for all tasks involving this chemical. Avoid actions that generate dust, such as scraping or vigorous shaking.[2]

Personal Protective Equipment (PPE) Protocol: Your Essential Barrier

The selection of PPE must be directly correlated to the task being performed and the associated risks of exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] Therefore, tightly-fitting chemical safety goggles are mandatory whenever handling this compound.[3] When there is a significant risk of splashing or dust generation, a face shield should be worn over the safety goggles for an added layer of protection.

Skin Protection

The compound is harmful upon skin contact and causes irritation.[1][2]

  • Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice, but it is crucial to inspect them for any signs of degradation or puncture before each use.[2] For tasks with a higher risk of exposure, such as cleaning spills, consider double-gloving or using heavy-duty butyl rubber gloves. Always use the proper glove removal technique to avoid contaminating your skin.[2]

  • Protective Clothing: A standard cotton lab coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron or suit should be worn.[3] Ensure that clothing fully covers the arms and legs.

Respiratory Protection

Inhalation of the dust can cause respiratory tract irritation and systemic harm.[1][2]

  • Standard Handling: When working within a certified fume hood, respiratory protection may not be required.

  • High-Risk Operations: For tasks where dust generation is unavoidable (e.g., weighing large quantities, cleaning spills outside of a hood), a NIOSH-approved respirator is essential.[2][3] A minimum of a P95 or N95 rated particulate respirator should be used.[2] For higher potential exposures, a respirator with combination organic vapor/particulate cartridges (ABEK-P2) is recommended.[2]

PPE Summary by Task
Task / ScenarioMinimum Required PPE
Weighing Solid Compound Lab Coat, Nitrile Gloves (double-gloving recommended), Tightly-fitting Safety Goggles, N95/P95 Respirator (if outside a fume hood).
Preparing Solutions Lab Coat, Nitrile Gloves, Tightly-fitting Safety Goggles. A face shield is recommended if splashing is possible.
Performing Reactions Lab Coat, Nitrile Gloves, Tightly-fitting Safety Goggles. A face shield and appropriate respirator should be considered if heating or aerosolization is possible.
Handling Spills Chemical-resistant apron/suit, Heavy-duty Nitrile or Butyl Gloves, Face Shield over Goggles, NIOSH-approved respirator with appropriate cartridges.

Step-by-Step Safe Handling Workflow: Weighing and Solubilizing

This protocol details the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) before retrieving the chemical.

  • Don PPE: Put on your lab coat, tightly-fitting safety goggles, and nitrile gloves as specified in the table above.

  • Retrieve Chemical: Transport the chemical container in a secondary, shatter-proof container from its storage location to the fume hood.

  • Weighing: Perform all weighing operations on a balance located within the fume hood. Open the container slowly. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could create dust. Close the primary container tightly immediately after use.

  • Solubilization: Place the weigh boat containing the chemical into your desired glassware. Slowly add the solvent, rinsing the weigh boat to ensure a complete quantitative transfer.

  • Decontamination: Wipe down the spatula, balance, and any other potentially contaminated surfaces with a suitable solvent. Dispose of the weigh boat and bench paper as solid hazardous waste.

  • Doff PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Remove goggles and lab coat. Wash hands and forearms thoroughly with soap and water.[5]

Emergency Procedures: Plan for the Unexpected

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Chemical Spill Response

A spill must be managed quickly and safely to prevent further exposure and environmental contamination.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(5-Chloro-2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(5-Chloro-2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.